molecular formula C18H24O6 B12671825 Octahydro-1,6-bis(hydroxymethyl)-4,7-methano-1H-indene-2,5-diyl diacrylate CAS No. 85409-82-1

Octahydro-1,6-bis(hydroxymethyl)-4,7-methano-1H-indene-2,5-diyl diacrylate

Cat. No.: B12671825
CAS No.: 85409-82-1
M. Wt: 336.4 g/mol
InChI Key: AEOOKQQYROTMQW-UHFFFAOYSA-N
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Description

Octahydro-1,6-bis(hydroxymethyl)-4,7-methano-1H-indene-2,5-diyl diacrylate is a complex organic compound known for its unique structure and versatile applications. This compound is characterized by its multiple functional groups, including hydroxymethyl and acrylate groups, which contribute to its reactivity and utility in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-1,6-bis(hydroxymethyl)-4,7-methano-1H-indene-2,5-diyl diacrylate typically involves multi-step organic reactions. The initial step often includes the formation of the indene core, followed by the introduction of hydroxymethyl groups through hydroxylation reactions. The final step involves the acrylation of the hydroxymethyl groups using acryloyl chloride under basic conditions to yield the diacrylate compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often carried out in batch reactors with continuous monitoring to maintain the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1,6-bis(hydroxymethyl)-4,7-methano-1H-indene-2,5-diyl diacrylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The acrylate groups can be reduced to form alcohols.

    Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Octahydro-1,6-bis(hydroxymethyl)-4,7-methano-1H-indene-2,5-diyl diacrylate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: Employed in the development of biocompatible materials for medical devices and tissue engineering.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form hydrogels.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive acrylate groups.

Mechanism of Action

The mechanism of action of Octahydro-1,6-bis(hydroxymethyl)-4,7-methano-1H-indene-2,5-diyl diacrylate involves its ability to undergo polymerization and cross-linking reactions. The acrylate groups participate in free-radical polymerization, forming a network of polymer chains. This network structure imparts mechanical strength and stability to the resulting materials. The hydroxymethyl groups enhance the compound’s reactivity and facilitate interactions with other molecules, contributing to its versatility.

Comparison with Similar Compounds

Similar Compounds

  • Hexanediol diacrylate (HDDA)
  • Poly(ethylene glycol) diacrylate (PEGDA)
  • Trimethylolpropane triacrylate (TMPTA)

Uniqueness

Compared to similar compounds, Octahydro-1,6-bis(hydroxymethyl)-4,7-methano-1H-indene-2,5-diyl diacrylate offers a unique combination of rigidity and flexibility due to its indene core and multiple functional groups. This makes it particularly suitable for applications requiring both mechanical strength and chemical reactivity.

Properties

CAS No.

85409-82-1

Molecular Formula

C18H24O6

Molecular Weight

336.4 g/mol

IUPAC Name

[3,9-bis(hydroxymethyl)-8-prop-2-enoyloxy-4-tricyclo[5.2.1.02,6]decanyl] prop-2-enoate

InChI

InChI=1S/C18H24O6/c1-3-15(21)23-14-6-10-11-5-9(17(10)13(14)8-20)12(7-19)18(11)24-16(22)4-2/h3-4,9-14,17-20H,1-2,5-8H2

InChI Key

AEOOKQQYROTMQW-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC1CC2C3CC(C2C1CO)C(C3OC(=O)C=C)CO

Origin of Product

United States

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